Cas no 344304-99-0 ((4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine)

(4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine is a fluorinated aromatic amine derivative featuring a pyridine moiety, offering versatile utility in pharmaceutical and agrochemical research. Its structural combination of a fluorophenyl group and a pyridinylethylamine backbone enhances its potential as a building block for bioactive compounds, particularly in the development of receptor-targeted molecules. The fluorine substituent improves metabolic stability and binding affinity, while the pyridine ring contributes to coordination properties, making it valuable in ligand design. This compound is characterized by high purity and consistent performance, suitable for synthetic applications requiring precise molecular modifications. Its stability under standard laboratory conditions ensures reliable handling and storage.
(4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine structure
344304-99-0 structure
Product name:(4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine
CAS No:344304-99-0
MF:C14H15FN2
MW:230.280706644058
CID:4649485
PubChem ID:13082717

(4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • (4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine
    • Inchi: 1S/C14H15FN2/c15-13-6-4-12(5-7-13)11-16-10-8-14-3-1-2-9-17-14/h1-7,9,16H,8,10-11H2
    • InChI Key: REKLQODJCBDRBN-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNCCC1C=CC=CN=1

Computed Properties

  • Exact Mass: 230.12192665g/mol
  • Monoisotopic Mass: 230.12192665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 342.3±27.0 °C at 760 mmHg
  • Flash Point: 160.8±23.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

(4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine Security Information

(4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-65812-1.0g
[(4-fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
344304-99-0 95%
1.0g
$256.0 2023-02-13
Enamine
EN300-65812-10.0g
[(4-fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
344304-99-0 95%
10.0g
$1101.0 2023-02-13
Enamine
EN300-65812-0.5g
[(4-fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
344304-99-0 95%
0.5g
$175.0 2023-02-13
Enamine
EN300-65812-0.25g
[(4-fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
344304-99-0 95%
0.25g
$92.0 2023-02-13
Aaron
AR01AAFA-2.5g
[(4-fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
344304-99-0 95%
2.5g
$717.00 2025-02-09
Aaron
AR01AAFA-5g
[(4-fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
344304-99-0 95%
5g
$1047.00 2023-12-14
Aaron
AR01AAFA-10g
[(4-fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
344304-99-0 95%
10g
$1539.00 2023-12-14
1PlusChem
1P01AA6Y-10g
[(4-fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
344304-99-0 95%
10g
$1423.00 2024-05-05
1PlusChem
1P01AA6Y-100mg
[(4-fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
344304-99-0 95%
100mg
$134.00 2025-03-04
1PlusChem
1P01AA6Y-5g
[(4-fluorophenyl)methyl][2-(pyridin-2-yl)ethyl]amine
344304-99-0 95%
5g
$981.00 2024-05-05

Additional information on (4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine

Chemical Profile of (4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine and Its Significance in Modern Medicinal Chemistry

The compound with the CAS number 344304-99-0 is a structurally intriguing molecule named (4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine. This compound has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features, which make it a promising candidate for the development of novel therapeutic agents. The presence of both a 4-fluorophenyl moiety and a pyridin-2-yl group in its molecular framework suggests potential interactions with biological targets, making it a valuable scaffold for further derivatization and optimization.

In recent years, the role of fluorinated aromatic compounds in drug design has been extensively studied. The 4-fluorophenyl group, in particular, is known for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties of drug candidates. This has led to its widespread incorporation into active pharmaceutical ingredients (APIs) across various therapeutic areas. The incorporation of fluorine atoms can also influence the electronic properties of the aromatic ring, thereby affecting the compound's reactivity and interaction with biological targets.

The second key component of this compound, the pyridin-2-yl ethylamine moiety, adds another layer of complexity and functionality. Pyridine derivatives are well-documented for their role as bioisosteres, capable of substituting other heterocyclic or alkyl groups while maintaining or even enhancing biological activity. The specific positioning of the pyridin-2-yl group at the 2-position relative to the amine functionality suggests potential interactions with enzymes or receptors that recognize this motif. This arrangement could be crucial for achieving high selectivity and efficacy in therapeutic applications.

Current research in medicinal chemistry increasingly focuses on developing molecules that can modulate central nervous system (CNS) disorders. The combination of a 4-fluorophenyl group and a pyridin-2-yl ethylamine moiety is particularly relevant in this context, as both moieties have been associated with CNS-targeting agents. For instance, fluorinated aromatic compounds have been shown to cross the blood-brain barrier more effectively, while pyridine derivatives are known to interact with various neurotransmitter receptors. The synergistic effect of these two structural features makes (4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine a compelling candidate for further investigation.

Advances in computational chemistry have also played a pivotal role in understanding the potential biological activity of this compound. Molecular modeling studies have been employed to predict how (4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine might interact with target proteins. These studies have suggested that the compound could bind to enzymes involved in signal transduction pathways relevant to neurological disorders. Additionally, virtual screening techniques have been used to identify potential lead compounds derived from this scaffold, further highlighting its therapeutic potential.

In vitro experiments have provided further insights into the pharmacological properties of (4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine. Initial studies have demonstrated that this compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting its potential as an agonist or antagonist. However, more comprehensive binding assays are needed to fully elucidate its mechanism of action. Furthermore, pharmacokinetic studies are essential to assess its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical factors in determining its suitability for clinical development.

The synthesis of (4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine also presents an interesting challenge for synthetic chemists. Given its complex structure, multiple synthetic routes have been explored to optimize yield and purity. Strategies such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been employed to construct the core aromatic and pyridine moieties. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization at key positions within the molecule.

Given the growing interest in fluorinated aromatic compounds for drug development, (4-Fluorophenyl)methyl2-(pyridin-2-yl)ethylamine represents a promising scaffold for future therapeutic innovation. Its unique structural features and potential interactions with biological targets make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in medicinal chemistry and drug discovery efforts.

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